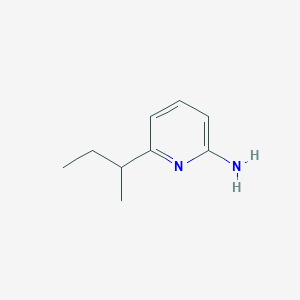![molecular formula C13H21N5 B11742004 1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742004.png)
1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst.
Alkylation: The pyrazole ring is then alkylated using an alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.
N-Substitution: The final step involves the substitution of the nitrogen atom in the pyrazole ring with a propyl group. This can be achieved through the reaction of the pyrazole with propylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or propyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole alcohols.
科学的研究の応用
1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling.
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxy-2-Methyl-propyl)pyrazol-4-yl]boronic acid pinacol ester
- 2-Methyl-1-(1H-pyrazol-4-yl)propan-2-ol
Uniqueness
1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H21N5 |
|---|---|
分子量 |
247.34 g/mol |
IUPAC名 |
1-propan-2-yl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-4-5-17-9-12(7-15-17)6-14-13-8-16-18(10-13)11(2)3/h7-11,14H,4-6H2,1-3H3 |
InChIキー |
UUQZZSWODJFNCU-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C=N1)CNC2=CN(N=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Piperazin-1-yl)phenyl]boronic acid hydrochloride](/img/structure/B11741922.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741923.png)
![(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11741927.png)
![N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11741931.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11741944.png)

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741957.png)
![(E)-N-[1-(Diethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B11741962.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741966.png)

amine](/img/structure/B11741988.png)
![3-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11741997.png)

